molecular formula C7H8Cl3NSi B094365 2-[2-(Trichlorosilyl)ethyl]pyridine CAS No. 17082-69-8

2-[2-(Trichlorosilyl)ethyl]pyridine

Cat. No.: B094365
CAS No.: 17082-69-8
M. Wt: 240.6 g/mol
InChI Key: GNXIZLXABHCZPO-UHFFFAOYSA-N
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Description

2-[2-(Trichlorosilyl)ethyl]pyridine is an organosilicon compound with the molecular formula C7H8Cl3NSi It is characterized by the presence of a pyridine ring attached to an ethyl group, which is further bonded to a trichlorosilyl group

Mechanism of Action

Target of Action

This compound is a member of the chlorosilane family , which are generally used as intermediates in various chemical reactions .

Mode of Action

As a chlorosilane, it is known to react violently with water , which could potentially lead to various chemical transformations.

Result of Action

It is known to cause severe skin burns and eye damage , indicating a strong reactivity with biological tissues.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[2-(Trichlorosilyl)ethyl]pyridine. For instance, it is moisture-sensitive and reacts violently with water , suggesting that its activity may be significantly affected in humid conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[2-(Trichlorosilyl)ethyl]pyridine can be synthesized through the reaction of 2-vinylpyridine with trichlorosilane in the presence of a catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions with moisture or oxygen. The reaction is carried out at elevated temperatures, usually between 50°C and 100°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors equipped with temperature and pressure control systems. The reactants are introduced into the reactor, and the reaction is monitored to ensure optimal yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Trichlorosilyl)ethyl]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The trichlorosilyl group can be substituted with other functional groups, such as alkoxy or amino groups, through nucleophilic substitution reactions.

    Hydrolysis: The compound reacts with water or moisture to form silanols and hydrochloric acid.

    Oxidation: The pyridine ring can undergo oxidation reactions to form pyridine N-oxide derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, or thiols can be used to replace the chlorine atoms in the trichlorosilyl group.

    Hydrolysis: Water or aqueous solutions are used under mild conditions to hydrolyze the trichlorosilyl group.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used to oxidize the pyridine ring.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as alkoxysilanes, aminosilanes, or thiolsilanes are formed.

    Hydrolysis Products: Silanols and hydrochloric acid are the primary products.

    Oxidation Products: Pyridine N-oxide derivatives are formed.

Scientific Research Applications

2-[2-(Trichlorosilyl)ethyl]pyridine has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential use in modifying biomolecules and surfaces for biological applications.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent or in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its unique reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Trimethylsilyl)ethyl]pyridine: Similar structure but with a trimethylsilyl group instead of a trichlorosilyl group.

    2-[2-(Triethoxysilyl)ethyl]pyridine: Contains a triethoxysilyl group, making it more hydrolytically stable.

    2-[2-(Dimethylsilyl)ethyl]pyridine: Features a dimethylsilyl group, which affects its reactivity and applications.

Uniqueness

2-[2-(Trichlorosilyl)ethyl]pyridine is unique due to the presence of the trichlorosilyl group, which imparts high reactivity and versatility in chemical transformations. This makes it a valuable intermediate in the synthesis of various organosilicon compounds and in applications requiring reactive silicon-containing reagents.

Properties

IUPAC Name

trichloro(2-pyridin-2-ylethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl3NSi/c8-12(9,10)6-4-7-3-1-2-5-11-7/h1-3,5H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXIZLXABHCZPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066158
Record name 2-[2-(Trichlorosilyl)ethyl]pyridine
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Molecular Weight

240.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17082-69-8
Record name 2-[2-(Trichlorosilyl)ethyl]pyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-(2-(trichlorosilyl)ethyl)-
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Record name 17082-69-8
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Record name Pyridine, 2-[2-(trichlorosilyl)ethyl]-
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Record name 2-[2-(Trichlorosilyl)ethyl]pyridine
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Record name 2-[2-(trichlorosilyl)ethyl]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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